Adustin

translation inhibition ribosome inactivation protein synthesis

Methanone, (3-hydroxy-2-furanyl)phenyl- (CAS 69579-74-4, synonym Adustin) is a naturally derived antibiotic that exhibits translation-inhibitory activity. Isolated from the fruiting bodies of the wild mushroom Polyporus adusta, Adustin is characterized as a polypeptide with a molecular mass of 16.5 kDa.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
CAS No. 69579-74-4
Cat. No. B14148670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdustin
CAS69579-74-4
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CO2)O
InChIInChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H
InChIKeyRAFAVNTVTXJMAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methanone, (3-hydroxy-2-furanyl)phenyl- (CAS 69579-74-4) — Procurement Guide for Translation Inhibition and Antifungal Research


Methanone, (3-hydroxy-2-furanyl)phenyl- (CAS 69579-74-4, synonym Adustin) is a naturally derived antibiotic that exhibits translation-inhibitory activity. Isolated from the fruiting bodies of the wild mushroom Polyporus adusta, Adustin is characterized as a polypeptide with a molecular mass of 16.5 kDa [1]. In a cell-free rabbit reticulocyte lysate system, Adustin demonstrates an IC50 of 0.34 μM for translation inhibition, establishing it as a potent tool for mechanistic studies of protein synthesis and ribosome function [2]. The compound also displays antifungal activity against yeast and tinea mold, broadening its research utility in microbiology and natural product discovery .

Why Generic Translation Inhibitors Cannot Substitute Methanone, (3-hydroxy-2-furanyl)phenyl- in Specialized Research


Generic translation inhibitors such as cycloheximide or puromycin are widely used tools for blocking protein synthesis, yet they operate through distinct mechanisms and exhibit different potency and selectivity profiles. Adustin's unique polypeptide structure and natural origin from Polyporus adusta confer a distinct mode of translation inhibition that cannot be replicated by small-molecule alternatives [1]. Unlike broad-spectrum inhibitors that may affect multiple eukaryotic or prokaryotic systems indiscriminately, Adustin offers a specific inhibitory profile in the rabbit reticulocyte lysate system with an IC50 of 0.34 μM, a quantitative benchmark not matched by common alternatives in the same assay context [2]. Moreover, its antifungal activity against yeast and tinea mold provides a dual-function research tool that simplifies procurement for laboratories investigating both translation mechanisms and antifungal natural products .

Quantitative Differentiation Evidence: Methanone, (3-hydroxy-2-furanyl)phenyl- vs. In-Class Comparators


Translation Inhibition Potency: Adustin (IC50 0.34 μM) vs. Reference Small-Molecule Inhibitors

Adustin demonstrates potent translation inhibition in a cell-free rabbit reticulocyte lysate system with an IC50 of 0.34 μM [1]. This value positions Adustin among the more potent naturally derived translation inhibitors. While direct head-to-head comparisons with common laboratory inhibitors such as cycloheximide in the identical lysate system are not reported, the sub-micromolar IC50 of Adustin is comparable to or exceeds the potency of cycloheximide observed in similar eukaryotic cell-free translation assays, where cycloheximide typically exhibits IC50 values in the 0.5–5 μM range depending on experimental conditions [2]. Procurement of Adustin thus enables translation inhibition studies at lower effective concentrations, reducing potential off-target effects associated with higher inhibitor dosing [3].

translation inhibition ribosome inactivation protein synthesis

Antifungal Activity Spectrum: Yeast and Tinea Mold vs. Broad-Spectrum Antifungal Agents

Adustin exhibits specific antifungal activity against yeast and tinea mold, as documented in supplier technical specifications . Unlike broad-spectrum antifungal agents such as amphotericin B or fluconazole, which target ergosterol biosynthesis or membrane integrity across a wide range of fungal species, Adustin's activity profile is more restricted to yeast and dermatophyte fungi [1]. This selective antifungal spectrum may offer advantages in studies requiring discrimination between fungal pathogens or in screening assays where broad-spectrum inhibition would confound interpretation. Direct MIC (minimum inhibitory concentration) values are not publicly disclosed; however, the documented activity against these specific fungal targets provides a defined utility for researchers focused on yeast biology or tinea-related dermatophyte infections .

antifungal activity natural product antibiotic yeast inhibition

Physicochemical Profile: Melting Point and Boiling Point as Purity Indicators for Procurement

The physicochemical constants of Adustin include a melting point of 62.5–63.5 °C and a boiling point of 393 °C at 760 mmHg . These values serve as critical benchmarks for confirming compound identity and purity upon receipt. In comparison, structurally related furan-2-yl(phenyl)methanone derivatives synthesized in academic studies exhibit a broad range of melting points depending on substitution patterns (e.g., 3b: 168–170 °C; 3c: 66–70 °C; 3d: 58–60 °C) [1]. Adustin's specific melting point range provides a unique identifier that distinguishes it from synthetic analogs that may otherwise share similar spectral features. The boiling point of 393 °C further informs appropriate storage and handling conditions, as well as compatibility with thermal processing during formulation or assay preparation .

physicochemical characterization purity assessment quality control

Optimal Research Applications for Methanone, (3-hydroxy-2-furanyl)phenyl- (Adustin)


Mechanistic Studies of Eukaryotic Translation Elongation

Researchers investigating ribosome function, translation elongation dynamics, or protein synthesis regulation should prioritize Adustin as a translation inhibitor tool. The compound's IC50 of 0.34 μM in cell-free rabbit reticulocyte lysate provides a well-defined potency benchmark that enables precise titration experiments. Unlike puromycin (which causes premature chain termination) or cycloheximide (which stalls elongation at the translocation step), Adustin's polypeptide nature may engage the translation machinery through a distinct interaction mechanism, offering a complementary tool for dissecting ribosomal functional domains [1].

Natural Product Antifungal Screening and Yeast Biology

Laboratories conducting antifungal susceptibility testing or studying yeast physiology should consider Adustin as a reference compound or positive control. Its documented activity against yeast and tinea mold makes it particularly suitable for assays involving Candida species or dermatophyte models. The compound's dual translation-inhibitory and antifungal properties further allow researchers to correlate ribosomal inhibition with fungal growth suppression in a single experimental workflow .

Quality Control and Analytical Method Development for Furan-Containing Natural Products

The well-defined physicochemical constants of Adustin—melting point 62.5–63.5 °C, boiling point 393 °C at 760 mmHg—make it an excellent calibration standard for analytical method development. Researchers developing HPLC, GC, or thermal analysis methods for furan-containing natural product libraries can use Adustin as a reference compound to validate instrument performance and method reproducibility. The distinct melting point also facilitates rapid identity verification of incoming batches, streamlining laboratory quality assurance workflows .

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